2-(Benzylideneamino)ethanamine
Overview
Description
2-(Benzylideneamino)ethanamine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to an aminoethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Benzylideneamino)ethanamine can be synthesized through the condensation reaction between benzaldehyde and ethanamine. The reaction typically involves mixing benzaldehyde with ethanamine in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds smoothly, yielding the desired imine product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of heterogeneous catalysts can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylideneamino)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imine group can yield primary amines.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe).
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 2-(Amino)ethanamine.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
2-(Benzylideneamino)ethanamine has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: It serves as a precursor for the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylideneamino)ethanamine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
2-(Benzylideneamino)phenol: Known for its potent antifungal activity.
N-Benzylideneethylamine: Used in organic synthesis as an intermediate.
N-Methylethylamine: A simpler amine with different reactivity and applications.
Uniqueness: 2-(Benzylideneamino)ethanamine stands out due to its versatile reactivity and potential for forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
2-(benzylideneamino)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,8H,6-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQJLZBKIZVWSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423202 | |
Record name | 1,2-Ethanediamine, N-(phenylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62730-81-8 | |
Record name | 1,2-Ethanediamine, N-(phenylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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